2,5-Dimethylcinnamic acid
Overview
Description
2,5-Dimethylcinnamic acid is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a derivative of cinnamic acid, characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylcinnamic acid can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The choice of catalyst and reaction conditions can vary depending on the desired scale and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylcinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,5-dimethylbenzoic acid.
Reduction: Formation of 2,5-dimethylphenylpropanol.
Substitution: Formation of 2,5-dimethylbromobenzene or 2,5-dimethylnitrobenzene.
Scientific Research Applications
2,5-Dimethylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethylcinnamic acid involves its interaction with specific molecular targets and pathways. It can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic processes. The presence of the methyl groups enhances its binding affinity to target proteins, leading to increased biological activity .
Comparison with Similar Compounds
Cinnamic Acid: The parent compound, lacking the methyl groups, has a broader range of applications but may exhibit lower potency in certain biological activities.
3,4-Dimethylcinnamic Acid: Another derivative with methyl groups at different positions, which can result in different chemical and biological properties.
2,6-Dimethylcinnamic Acid: Similar to 2,5-dimethylcinnamic acid but with methyl groups at the 2 and 6 positions, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural variation allows for targeted applications in research and industry, making it a valuable compound for various scientific endeavors .
Properties
IUPAC Name |
(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIBVLSPNAHVSQ-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601257909 | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155814-17-8 | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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